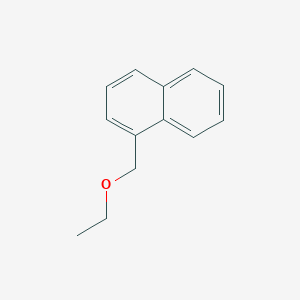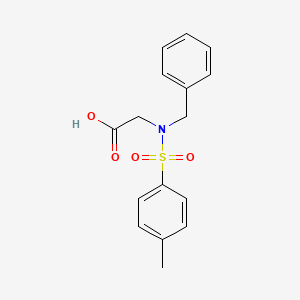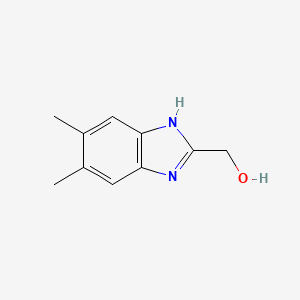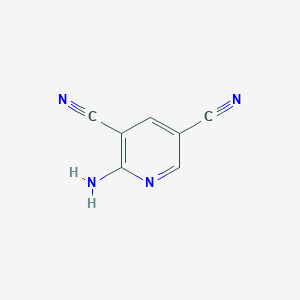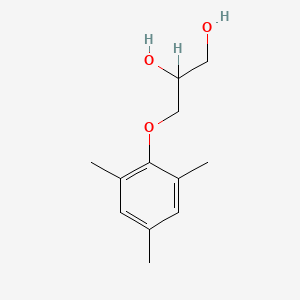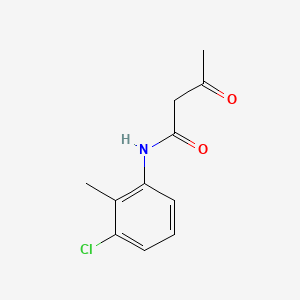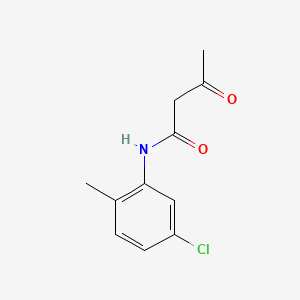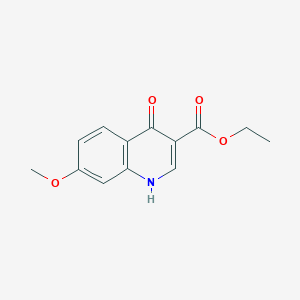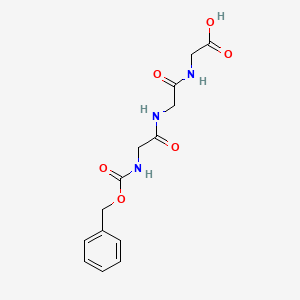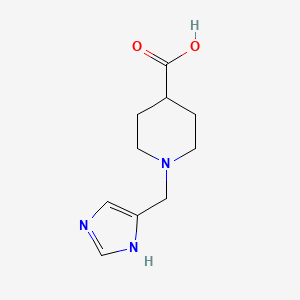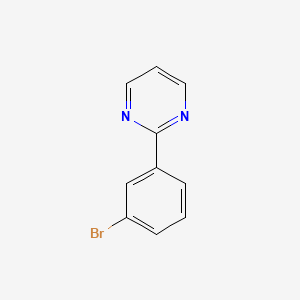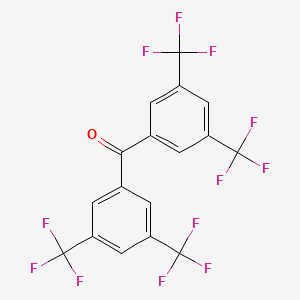
3,3',5,5'-Tetrakis(trifluoromethyl)benzophenone
Übersicht
Beschreibung
The compound of interest, 3,3',5,5'-Tetrakis(trifluoromethyl)benzophenone, is a derivative of benzophenone with four trifluoromethyl groups attached to the benzene rings. While the provided papers do not directly discuss this specific compound, they do provide insights into the chemistry of related poly(trifluoromethyl)benzenes and benzophenone derivatives. For instance, the chemistry of poly(trifluoromethyl)benzenes is explored in reactions with organolithium compounds, leading to de-aromatised products with significant structural changes .
Synthesis Analysis
The synthesis of related compounds involves intercalation methods, as seen with the benzophenone tetracarboxylic anion into layered double hydroxides , and the use of trityl tetrakis(pentafluorophenyl)borate in the stereoselective synthesis of disaccharides . These methods suggest potential pathways for the synthesis of 3,3',5,5'-Tetrakis(trifluoromethyl)benzophenone, although the exact synthesis details for this compound are not provided in the papers.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using various techniques. For example, the X-ray crystal structure of a clathrate compound provides insights into the coordination of nickel atoms and the conformation of the triphenylphosphorane groups . Similarly, the distortion in the aromatic molecule of 1,2,3,5-tetrakis(diphenylthiophosphino)benzene due to bulky groups has been observed . These studies indicate that the molecular structure of 3,3',5,5'-Tetrakis(trifluoromethyl)benzophenone would likely exhibit unique features due to the presence of the electron-withdrawing trifluoromethyl groups.
Chemical Reactions Analysis
The reactivity of poly(trifluoromethyl)benzenes with organolithium compounds results in a variety of de-aromatised products, indicating that the trifluoromethyl groups significantly influence the chemical reactivity of the benzene ring . This suggests that 3,3',5,5'-Tetrakis(trifluoromethyl)benzophenone may also undergo interesting reactions with nucleophiles due to the presence of these electron-withdrawing groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzophenone derivatives can be inferred from studies on similar compounds. For instance, the FT-IR and FT-Raman spectra of 3,3'-bis(trifluoromethyl)benzophenone have been recorded, and its biological activity has been analyzed . The presence of trifluoromethyl groups is known to affect the electronic properties, as seen in the HOMO-LUMO energy gap analysis . These studies provide a foundation for understanding the properties of 3,3',5,5'-Tetrakis(trifluoromethyl)benzophenone, which would likely exhibit high chemical stability and unique electronic characteristics due to the strong electron-withdrawing effect of the trifluoromethyl groups.
Wissenschaftliche Forschungsanwendungen
Synthesis of Primary Amines
3,3',5,5'-Tetrakis(trifluoromethyl)benzophenone is used in the preparation of primary amines. Electrophilic amination of Grignard reagents with benzophenone O-sulfonyloxime derivatives, including 3,3',5,5'-Tetrakis(trifluoromethyl)benzophenone O-p-tolylsulfonyloxime, results in N-arylimines which are hydrolyzed to yield aniline derivatives (Tsutsui, Ichikawa, & Narasaka, 1999).
Metal-Assisted Amination
This compound is also involved in metal-assisted amination processes with oxime derivatives. In the presence of CuCN, it reacts with alkyl Grignard reagents, yielding primary alkyl-amines after hydrolysis (Narasaka, 2002).
Photocatalysis
It plays a role in photocatalysis, specifically in the trifluoromethylation of olefins and (hetero)aromatics. This process uses benzophenone derivatives as photosensitisers and can be performed both in batch and continuous flow, facilitated by visible light irradiation (Lefebvre, Hoffmann, & Rueping, 2016).
Applications in Organic Chemistry
Electrophilic Amination
One prominent application of 3,3',5,5'-Tetrakis(trifluoromethyl)benzophenone in organic chemistry is in the synthesis of primary amines through electrophilic amination. This process involves the reaction of 3,3',5,5'-Tetrakis(trifluoromethyl)benzophenone O-p-tolylsulfonyloxime with Grignard reagents, leading to N-arylimines which, upon hydrolysis, yield aniline derivatives. This method offers an efficient route for producing primary amines, which are valuable in various chemical syntheses (Tsutsui, Ichikawa, & Narasaka, 1999).
Metal-Assisted Amination
Additionally, 3,3',5,5'-Tetrakis(trifluoromethyl)benzophenone is involved in metal-assisted amination processes. This involves the reaction of the compound with alkyl Grignard reagents in the presence of a catalytic amount of CuCN, leading to the formation of primary alkyl-amines. Such reactions are significant for the synthesis of various amines, including arylamines and alkylamines (Narasaka, 2002).
Photocatalysis
In photocatalysis, 3,3',5,5'-Tetrakis(trifluoromethyl)benzophenone derivatives serve as photosensitisers in the trifluoromethylation of olefins and (hetero)aromatics. This process, which can be conducted in batch and continuous flow, is facilitated by visible light irradiation and represents a vital advancement in photocatalytic applications (Lefebvre, Hoffmann, & Rueping, 2016).
Fluorine Chemistry
It is also significant in fluorine chemistry, where it reacts with organolithium compounds, leading to de-aromatised products. This type of chemistry is crucial for the development of new materials and pharmaceuticals (Dmowski et al., 1992).
Safety And Hazards
3,3’,5,5’-Tetrakis(trifluoromethyl)benzophenone may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray. Protective clothing, gloves, and eye/face protection should be worn when handling this compound .
Eigenschaften
IUPAC Name |
bis[3,5-bis(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H6F12O/c18-14(19,20)9-1-7(2-10(5-9)15(21,22)23)13(30)8-3-11(16(24,25)26)6-12(4-8)17(27,28)29/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GATWMPGNBWPCIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H6F12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334022 | |
| Record name | 3,3',5,5'-Tetrakis(trifluoromethyl)benzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3',5,5'-Tetrakis(trifluoromethyl)benzophenone | |
CAS RN |
175136-66-0 | |
| Record name | 3,3',5,5'-Tetrakis(trifluoromethyl)benzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3',5,5'-TETRAKIS(TRIFLUOROMETHYL)BENZOPHENONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1,1'-Biphenyl]-3,3'-diamine, 2,2',4,4',6,6'-hexamethyl-](/img/structure/B1331528.png)
![2,3-Diphenylbenzo[f]quinoxaline](/img/structure/B1331531.png)
